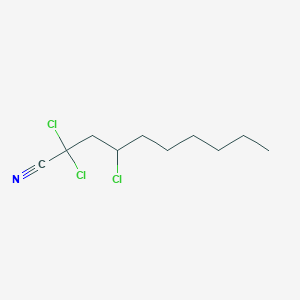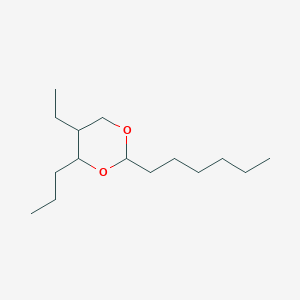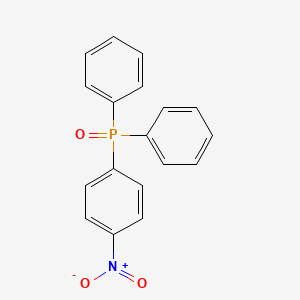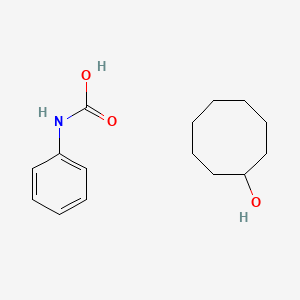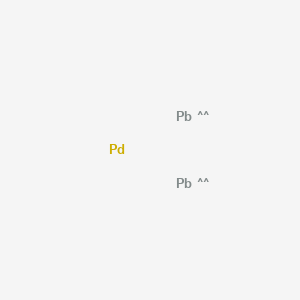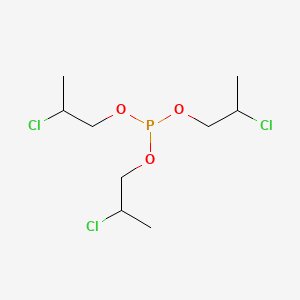
Tris(2-chloropropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-chloropropyl) phosphite is a chemical compound with the molecular formula C9H18Cl3O3P. It is an organophosphorus compound commonly used as a flame retardant in various materials, including polyurethane foams, textiles, and plastics. The compound is known for its effectiveness in reducing the flammability of materials by promoting char formation and inhibiting the combustion process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(2-chloropropyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-chloropropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
PCl3+3C3H7ClO→(C3H6ClO)3P+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials, phosphorus trichloride and 2-chloropropanol, are fed into the reactor in a controlled manner. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and 2-chloropropanol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Hydrolysis: The hydrolysis reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the chlorine atoms in the compound.
Major Products Formed
Oxidation: Tris(2-chloropropyl) phosphate.
Hydrolysis: Phosphorous acid and 2-chloropropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(2-chloropropyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Widely used as a flame retardant in the production of textiles, plastics, and other materials to enhance fire safety.
Mecanismo De Acción
The mechanism by which tris(2-chloropropyl) phosphite exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, such as carbon dioxide and water vapor, which help to dilute the flammable gases and inhibit combustion.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.
Tris(1-chloro-2-propyl) phosphate: A structural isomer with comparable flame-retardant properties.
Tris(2-chloroisopropyl) phosphate: A closely related compound with similar chemical and physical properties.
Uniqueness
Tris(2-chloropropyl) phosphite is unique in its specific combination of chlorine and phosphorus atoms, which contribute to its high flame-retardant efficiency. Its ability to form a stable char layer and promote the formation of non-flammable gases makes it particularly effective in enhancing fire safety in various materials.
Propiedades
Número CAS |
6145-74-0 |
|---|---|
Fórmula molecular |
C9H18Cl3O3P |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
tris(2-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(10)4-13-16(14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZLOPAJAMUJNFFN-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(OCC(C)Cl)OCC(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
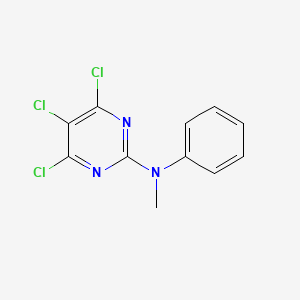

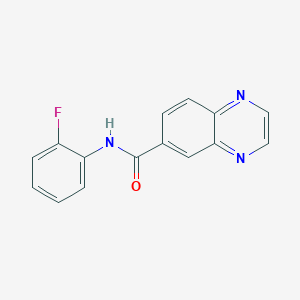
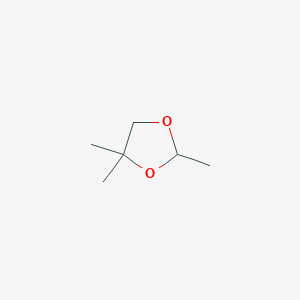
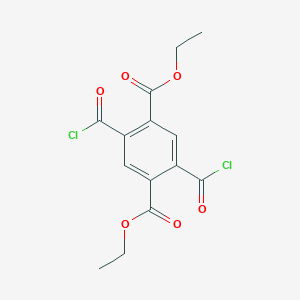
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
